molecular formula C14H28N2O3 B1437113 N-((2-Hydroxyethyl)glycyl)decanamide CAS No. 139361-84-5

N-((2-Hydroxyethyl)glycyl)decanamide

Cat. No.: B1437113
CAS No.: 139361-84-5
M. Wt: 272.38 g/mol
InChI Key: MODDGVIIHAOFMU-UHFFFAOYSA-N
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Description

N-((2-Hydroxyethyl)glycyl)decanamide is a synthetic compound composed of an amide group, decanoic acid, glycine, and 2-hydroxyethyl. It is known for its diverse properties and is used extensively in scientific experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-((2-Hydroxyethyl)glycyl)decanamide can be synthesized through a series of chemical reactions involving the condensation of decanoic acid with glycine, followed by the addition of 2-hydroxyethylamine. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The product is then purified through processes such as crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-((2-Hydroxyethyl)glycyl)decanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Definition and Chemical Properties

N-((2-Hydroxyethyl)glycyl)decanamide is an amide derived from decanoic acid, glycine, and 2-hydroxyethylamine. Its molecular formula is C13H27N2O3C_{13}H_{27}N_{2}O_{3} with a molecular weight of approximately 259.385 g/mol. The compound features a hydrophilic hydroxyl group and a hydrophobic decanoyl chain, which allows it to interact favorably with both aqueous and lipid environments .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of decanoic acid with glycine and 2-hydroxyethylamine under controlled conditions to form an amide bond. The reaction can be represented as follows:Decanoic Acid+Glycine+2 HydroxyethylamineN 2 Hydroxyethyl glycyl decanamide\text{Decanoic Acid}+\text{Glycine}+\text{2 Hydroxyethylamine}\rightarrow \text{N 2 Hydroxyethyl glycyl decanamide}Purification methods such as recrystallization are employed to enhance the yield and purity of the final product. Characterization techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which confirm the structure and composition of the compound .

Scientific Research Applications

This compound has been explored for various applications across multiple scientific domains:

Organic Chemistry

  • Intermediate in Synthesis : Used as an intermediate in organic synthesis for producing other complex molecules.
  • Manufacture of Resins : Employed in the production of resins and elastomers due to its favorable chemical properties .

Biological Research

  • Cell Signaling Studies : Investigated for its role in cell signaling pathways, potentially influencing cellular processes such as proliferation and differentiation.
  • Anti-inflammatory Properties : Preliminary studies indicate that it may exhibit anti-inflammatory effects, making it a candidate for therapeutic applications .

Pharmaceutical Applications

  • Drug Delivery Systems : Its amphiphilic nature allows it to enhance drug solubility and penetration through biological membranes, making it suitable for use in controlled drug release formulations .
  • Potential Therapeutic Agent : Research is ongoing into its efficacy as a therapeutic agent in various medical conditions.

Industrial Uses

  • Surfactants and Emulsifiers : Utilized in the formulation of surfactants and emulsifiers due to its ability to stabilize mixtures of oil and water .

Biological Properties

The biological properties of this compound have been a focal point of research. It has shown potential for:

  • Modulating membrane fluidity and permeability.
  • Interacting with proteins, which could affect enzymatic activities or receptor binding.
  • Exhibiting low toxicity levels, making it safe for laboratory use under appropriate handling protocols .

Current State of Research

Research on this compound is ongoing, particularly in the areas of materials science and drug delivery systems. Studies are being conducted to explore its potential applications in biomedical fields, including tissue engineering and targeted therapy .

Limitations and Future Directions

Despite its promising applications, further research is needed to fully elucidate the biological mechanisms underlying this compound's effects. Future studies could focus on:

  • Detailed pharmacokinetic studies to understand its behavior in biological systems.
  • Exploration of its interactions with various biomolecules to identify new therapeutic targets.
  • Development of novel formulations that leverage its unique properties for enhanced efficacy in drug delivery systems .

Mechanism of Action

The mechanism of action of N-((2-Hydroxyethyl)glycyl)decanamide involves its interaction with specific molecular targets and pathways. It can modulate cell signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-((2-Hydroxyethyl)glycyl)octanamide
  • N-((2-Hydroxyethyl)glycyl)hexanamide
  • N-((2-Hydroxyethyl)glycyl)dodecanamide

Uniqueness

N-((2-Hydroxyethyl)glycyl)decanamide is unique due to its specific chain length and functional groups, which confer distinct physicochemical properties and biological activities compared to its analogs .

Biological Activity

N-((2-Hydroxyethyl)glycyl)decanamide, a derivative of decanamide, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and biochemistry. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound can be characterized by the following molecular formula:

  • Chemical Formula : C12_{12}H25_{25}N1_{1}O2_{2}
  • Molecular Weight : 213.34 g/mol
  • IUPAC Name : N-(2-hydroxyethyl)-decanamide

The compound features a decanamide backbone with a hydroxyethyl group and a glycine moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of decanoyl chloride with glycine ethyl ester or similar precursors. The process is characterized by the formation of amide bonds through standard peptide coupling techniques.

Anticonvulsant Activity

A significant study evaluated the anticonvulsant properties of various N-(2-hydroxyethyl)amide derivatives, including this compound. The study utilized the maximal electroshock (MES) test to assess efficacy. The results indicated that certain derivatives exhibited notable anticonvulsant activity with lower toxicity compared to established antiepileptic drugs like valproate:

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
This compound22.0599.827.5
Valproate23.3>1000>42.9

This data suggests that this compound may have a favorable therapeutic window, indicating its potential as an anticonvulsant agent .

Neurotoxicity Assessment

In addition to anticonvulsant effects, neurotoxicity was assessed using the rotarod test, which measures motor coordination and balance. The results indicated that this compound exhibited lower neurotoxic effects compared to other compounds tested, reinforcing its potential safety profile for therapeutic use .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its structure allows for interaction with neurotransmitter systems, particularly those involved in seizure activity and neuronal excitability.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Neurodegenerative Diseases : Research indicates that compounds similar to this compound may have neuroprotective effects against oxidative stress and inflammation in models of neurodegeneration.
  • Pain Management : Preliminary studies suggest that amide derivatives can modulate pain pathways, offering potential applications in pain management therapies.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammatory markers in vitro, suggesting a role in inflammatory disease management.

Properties

IUPAC Name

N-[2-(2-hydroxyethylamino)acetyl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-2-3-4-5-6-7-8-9-13(18)16-14(19)12-15-10-11-17/h15,17H,2-12H2,1H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODDGVIIHAOFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(=O)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.